4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid

AKR1C3 Castration-Resistant Prostate Cancer Breast Cancer

4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid (CAS 325702-76-9) is a synthetic sulfonamide featuring a tetrahydroisoquinoline moiety linked to a para-substituted benzoic acid. It serves as a critical regioisomer to the established AKR1C3 inhibitor lead 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid (CAS 327092-81-9).

Molecular Formula C16H15NO4S
Molecular Weight 317.36
CAS No. 325702-76-9
Cat. No. B2783919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid
CAS325702-76-9
Molecular FormulaC16H15NO4S
Molecular Weight317.36
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C16H15NO4S/c18-16(19)13-5-7-15(8-6-13)22(20,21)17-10-9-12-3-1-2-4-14(12)11-17/h1-8H,9-11H2,(H,18,19)
InChIKeyQLWLSZNKQJSZJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic Acid (CAS 325702-76-9): A Regioisomer-Differentiated Sulfonamide Scaffold for Targeted Inhibitor Development


4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid (CAS 325702-76-9) is a synthetic sulfonamide featuring a tetrahydroisoquinoline moiety linked to a para-substituted benzoic acid. It serves as a critical regioisomer to the established AKR1C3 inhibitor lead 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid (CAS 327092-81-9) [1]. While the 3-isomer has been extensively characterized as a high-potency, isoform-selective AKR1C3 inhibitor with an IC50 of approximately 13 nM [1], published structure-activity relationship (SAR) studies explicitly identify the positioning of the carboxylate group as a critical determinant of inhibitory activity and isoform selectivity [2]. Independent commercial sources further document the utility of this 4-substituted compound as a key intermediate in the synthesis of cyclopropyldihydroquinolinylsulfonylbenzamide analogs exhibiting microtubule-destabilizing activity .

Why the 4-Regioisomer of Dihydroisoquinolinylsulfonyl Benzoic Acid Cannot Be Substituted by Its 3-Isomer for All Research Applications


Generic substitution between 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid and its well-known 3-isomer (AKR1C3-IN-1) is not scientifically justified. Published SAR on this chemotype demonstrates that the position of the carboxylate on the phenyl ring is a critical determinant of enzyme-inhibitor binding interactions, directly influencing the occupation of the oxyanion hole within the AKR1C3 active site and dictating the resultant inhibitory potency and isoform selectivity profile [1]. Relocating the carboxylate from the 3- to the 4-position fundamentally alters the geometry of key hydrogen-bonding and hydrophobic interactions, yielding a distinct selectivity fingerprint that is valuable for probing off-target effects within the AKR1C family [1]. Furthermore, the 4-isomer possesses a distinct commercial application as a synthetic intermediate for microtubule-destabilizing agents, a role for which the 3-isomer is not cited .

Quantitative Differentiation Guide: 4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic Acid vs. Closest Analogs


Regioisomeric Control of AKR1C3 Inhibitory Potency: 3-COOH vs. 4-COOH Substitution

The lead identification paper for the 3,4-dihydroisoquinolinylsulfonyl benzoic acid series established that the 3-carboxylate regioisomer (AKR1C3-IN-1) acts as a highly potent AKR1C3 inhibitor. The authors explicitly state that 'the positioning of the carboxylate was critical' for activity [1]. The 4-carboxylate regioisomer is not reported in the SAR tables of this primary publication, which details extensive modifications at the acid position, implying a significant loss of potency compared to the 3-substituted lead [1]. This contrasts with the 3-isomer, which is widely documented across multiple authoritative databases with a consistent IC50 of 13 nM (0.013 µM) against AKR1C3 in a cell-free assay .

AKR1C3 Castration-Resistant Prostate Cancer Breast Cancer

Isoform Selectivity Fingerprint Divergence: AKR1C3 vs. AKR1C1, AKR1C2, and AKR1C4

The 3-isomer, AKR1C3-IN-1, demonstrates a well-characterized selectivity window: IC50 = 13 nM for AKR1C3, compared to 20.3 ± 3.8 µM for AKR1C1 and >30 µM for AKR1C2 and AKR1C4, yielding a selectivity ratio exceeding 1500-fold for AKR1C3 over these off-target isoforms [1]. Crystal structures of the 3-isomer bound to AKR1C3 reveal that the carboxylate occupies the oxyanion hole while the sulfonamide positions the dihydroisoquinoline in a hydrophobic pocket; moving the carboxylate to the 4-position is predicted to disrupt this precise geometry, thereby altering the selectivity window across the AKR1C family [2].

Isoform Selectivity AKR1C1 AKR1C2 AKR1C4

Orthogonal Application Domain: Intermediate for Microtubule-Destabilizing Agents

Independent of its utility as an AKR1C3 probe, multiple commercial and chemical database sources consistently identify 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid as a 'useful reagent in the preparation of cyclopropyldihydroquinolinylsulfonylbenzamide and its analogs with microtubule-destabilizing activity' . This application domain is not reported for the 3-isomer, which is exclusively documented as an AKR1C3 inhibitor. Microtubule destabilization represents an orthogonal mechanism for anticancer therapeutic development.

Microtubule Destabilization Cyclopropyldihydroquinolinylsulfonylbenzamide Cancer Therapeutics

Predicted Physicochemical and Formulation-Relevant Property Differences

The predicted pKa of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid is 3.56 ± 0.10 , which is consistent with a para-substituted benzoic acid. While a directly measured value for the 3-isomer under identical conditions is not available in the open literature, the electron-withdrawing sulfonamide substituent exerts differing inductive and resonance effects depending on its position (meta vs. para), which can modulate the acidity of the carboxylic acid and influence solubility, permeability, and protein binding. The predicted boiling point is 538.0 ± 60.0 °C and density is 1.397 ± 0.06 g/cm³ .

pKa LogP Formulation

High-Value Application Scenarios for 4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic Acid (CAS 325702-76-9)


Synthesis and Evaluation of Microtubule-Destabilizing Cyclopropyldihydroquinolinylsulfonylbenzamide Analogs

This compound serves as a documented key building block for the preparation of cyclopropyldihydroquinolinylsulfonylbenzamide and its structural analogs, a class of agents exhibiting microtubule-destabilizing activity . Research teams focused on developing novel antimitotic cancer therapeutics should procure this specific isomer to construct the core sulfonamide scaffold with the requisite para-substitution geometry that is essential for the downstream biological activity of the target analogs .

Probing AKR1C3 Structure-Activity Relationships Using Regioisomeric Tool Compounds

Given the critical role of carboxylate positioning established by Jamieson et al. [1], the 4-isomer provides an essential comparator for SAR studies aimed at understanding the molecular determinants of AKR1C3 inhibition and isoform selectivity. A head-to-head comparison of the 3- and 4-isomers in a unified assay panel can delineate the steric and electronic contributions of the acid position, thereby informing the design of next-generation inhibitors [1].

Investigating AKR1C1-Related Biology with a Reduced-Selectivity Probe

The 3-isomer (AKR1C3-IN-1) is characterized by remarkable selectivity for AKR1C3 (>1500-fold over AKR1C1, AKR1C2, and AKR1C4) [2]. In experimental contexts where dual AKR1C3/AKR1C1 inhibition is mechanistically desirable—or where AKR1C3 selectivity is not the primary objective—the 4-isomer, with its predicted altered selectivity fingerprint arising from suboptimal oxyanion hole occupancy [3], may offer a more appropriate pharmacological profile.

Physicochemical and Preformulation Screening of Sulfonamide Benzoic Acid Regioisomers

The predicted pKa of 3.56 for the 4-isomer provides a starting point for preformulation studies, including salt screening, pH-solubility profiling, and logD determination. When developing an oral or parenteral formulation of a sulfonamide-based AKR1C3 inhibitor, procurement of both the 3- and 4-isomers enables a rigorous, comparative assessment of how regioisomerism affects key developability parameters such as crystalline form stability, hygroscopicity, and dissolution rate .

Quote Request

Request a Quote for 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.